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Compound of Interest

Compound Name: ML67

Cat. No.: B3019293

This technical guide provides a comprehensive overview of the small molecule ML67 and its
interaction with the TWIK-related potassium (TREK-1) channel. It is intended for researchers,
scientists, and drug development professionals working in the fields of ion channel
pharmacology, neuroscience, and cardiovascular research. This document details the
guantitative effects of ML67, outlines relevant experimental protocols, and visualizes the key
signaling pathways and workflows.

Introduction to TREK-1 Channels

The TREK-1 channel, encoded by the KCNK2 gene, is a member of the two-pore-domain
potassium (K2P) channel family.[1] These channels are often referred to as "leak” or
"background" potassium channels because they are open at the resting membrane potential,
contributing to the establishment and maintenance of a negative membrane potential and
counteracting depolarizing stimuli.[1][2]

TREK-1 is a polymodal channel, meaning its activity is regulated by a diverse array of physical
and chemical stimuli.[3][4] It is activated by mechanical stretch, intracellular acidification, heat,

and certain lipids like polyunsaturated fatty acids (PUFAS).[2][3][5][6] Conversely, its activity is

inhibited by G-protein coupled receptor (GPCR) pathways that activate protein kinase A (PKA)
and protein kinase C (PKC).[2] This complex regulation allows TREK-1 to function as a cellular
hub, integrating various signals to control cell excitability.

Given its wide expression in the central and peripheral nervous systems, the cardiovascular
system, and other tissues, TREK-1 has emerged as a significant therapeutic target for a range
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of pathologies including pain, depression, neuroprotection, and cardiac arrhythmias.[2][3][7][8]

[°]

Overview of ML67

ML67 is a small molecule identified as a selective activator of the TREK subfamily of K2P
channels.[4][9][10] Its optimized analog, ML67-33, has been shown to rapidly and reversibly
activate TREK-1 channels.[10] As an activator, ML67 enhances the hyperpolarizing influence of
TREK-1, thereby reducing cellular excitability. This property makes it a valuable
pharmacological tool for studying the physiological roles of TREK-1 and a potential lead
compound for developing therapies aimed at conditions characterized by hyperexcitability, such
as certain types of pain and epilepsy.[8]

Quantitative Data: The Effect of ML67-33 on K2P
Channels

The following table summarizes the reported half-maximal effective concentrations (EC50) for
ML67-33, an optimized analog of ML67, on TREK-1 and other members of the TREK
subfamily. The EC50 value represents the concentration of the compound required to elicit 50%
of its maximal activating effect.

Experimental

Channel Target EC50 (M) Reference
System
K2P2.1 (TREK-1) Cell-free 36.3 [10]
K2P2.1 (TREK-1) HEK293 Cells 9.7 [10]
K2P2.1 (TREK-1) o
Not Specified 21.8+1.3 [10]
W275S
K2P2.1 (TREK-1)-3G  Not Specified 49.4+1.1 [10]
K2P10.1 (TREK-2) Not Specified 30.2+1.4 [10]
K2P4.1 (TRAAK) Not Specified 273+1.2 [10]

Signaling Pathways and Mechanism of Action
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TREK-1 channel activity is tightly controlled by multiple intracellular signaling cascades.
Understanding these pathways provides context for the action of pharmacological modulators
like ML67.
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Caption: TREK-1 channel regulation by activators and inhibitory GPCR signaling pathways.

MLG67 acts as a direct activator of the TREK-1 channel, promoting an open conformation that
leads to potassium efflux and membrane hyperpolarization. While the precise binding site for
ML67 has not been fully elucidated in the provided literature, it is part of a class of small
molecules that modulate the channel's gating mechanism.[4][9] Its action bypasses the
complex intracellular signaling cascades that normally regulate the channel, providing a direct
method to enhance its activity.

Experimental Protocols

The primary technique for characterizing the effects of compounds like ML67 on TREK-1
channels is patch-clamp electrophysiology. This method allows for the direct measurement of
ion flow through the channel in real-time.

This protocol is a generalized procedure for recording TREK-1 currents from transiently
transfected HEK293 cells or cultured neurons.

I. Solutions and Reagents:
o External (Bath) Solution (aCSF):
o Composition (in mM): 120 NaCl, 5 KCI, 3 MgClI2, 1 CaCl2, 10 HEPES, 5 Glucose.

o Preparation: Adjust pH to 7.4 with NaOH and osmolarity to ~290-300 mOsm.[6] Filter
sterilize.

 Internal (Pipette) Solution:

o Composition (in mM): 115 K-Gluconate, 4 NaCl, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-
Na.

o Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[6][11] Aliquot
and store at -20°C. Thaw and filter before use.

e ML67 Stock Solution:
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o Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Dilute to final working
concentrations in the external solution on the day of the experiment.

[I. EQuipment:

¢ Inverted microscope with DIC optics

o Patch-clamp amplifier and digitizer

e Micromanipulator

¢ Vibration isolation table

e Perfusion system for solution exchange

» Borosilicate glass capillaries and pipette puller

I1l. Procedure:

o Cell Preparation: Plate cells expressing TREK-1 onto glass coverslips 24-48 hours before
recording.

» Pipette Fabrication: Pull glass capillaries to achieve a resistance of 4-8 MQ when filled with
the internal solution.[11]

e Recording Setup: Place the coverslip in the recording chamber on the microscope stage and
perfuse with the external solution at a rate of 1-2 mL/min.[12]

e Obtaining a Seal:

o Fill a pipette with the internal solution and mount it on the holder.

o Apply positive pressure and lower the pipette towards a target cell.

o Once the pipette touches the cell membrane (observed as an increase in resistance),
release the positive pressure and apply gentle suction to form a high-resistance (GQ) seal.
[12]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://www.labome.com/method/Patch-Clamp-Protocol.html
https://www.labome.com/method/Patch-Clamp-Protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3019293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Whole-Cell Configuration:

o After achieving a GQ seal, apply a brief pulse of strong suction to rupture the cell
membrane patch, establishing electrical and diffusive access to the cell interior.[13]

o Switch the amplifier to voltage-clamp mode. Hold the cell at a potential of -80 mV.
o Data Acquisition:

o Apply a voltage ramp protocol (e.g., a 500 ms ramp from -150 mV to +50 mV) to elicit
TREK-1 currents.[14]

o Record baseline currents in the external solution.
e Compound Application:

o Switch the perfusion system to the external solution containing the desired concentration
of ML67.

o Allow several minutes for the solution to fully exchange in the chamber and for the drug
effect to stabilize.

o Record currents in the presence of ML67 using the same voltage protocol.

o Washout: Perfuse with the control external solution to determine the reversibility of the
compound's effect.

e Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before, during,
and after ML67 application. Plot the dose-response relationship to calculate the EC50.
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Caption: Experimental workflow for assessing the effect of ML67 on TREK-1 channels.
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Conclusion

ML67 and its analog ML67-33 are potent and selective activators of TREK-1 channels. By
directly enhancing the channel's potassium conductance, these compounds serve as critical
tools for investigating the physiological and pathophysiological roles of TREK-1. The
guantitative data demonstrate a clear activating effect in the micromolar range. The detailed
experimental protocols, particularly patch-clamp electrophysiology, provide a robust framework
for further investigation into the mechanism and therapeutic potential of TREK-1 activators.
Continued research into the structure-activity relationships and binding sites of compounds like
ML67 will be crucial for the development of next-generation therapeutics targeting the TREK
family of ion channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3019293#ml67-and-its-effects-on-trek-1-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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